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Compound of Interest

Diglycidyl 1,2-
Compound Name:
cyclohexanedicarboxylate

cat. No.: B7801536

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Diglycidyl 1,2-cyclohexanedicarboxylate (CAS No. 5493-45-8), a key component in the
synthesis of various polymers and resins. This document details its Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for compound
identification, purity assessment, and structural elucidation.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from *H NMR, 13C NMR, and IR
spectroscopy for Diglycidyl 1,2-cyclohexanedicarboxylate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Chemical Shift Data for Diglycidyl 1,2-cyclohexanedicarboxylate
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Chemical Shift (6, ppm) Multiplicity Assighment
-O-CH2(a)-CH(O)CH:=
~4.38 dd ,
(Glycidyl)
-O-CH2(b)-CH(O)CH:2
~3.85 dd _
(Glycidyl)
~3.15 m -O-CH2-CH(O)CHz2 (Glycidyl)
-O-CH2-CH(O)CHz2(a)
~2.85 dd , _
(Glycidyl, epoxide)
-O-CH2-CH(O)CHz2(b)
~2.65 dd . .
(Glycidyl, epoxide)
~2.90 m -CH-COO- (Cyclohexyl)
~1.95 m Cyclohexyl protons
~1.75 m Cyclohexyl protons
~1.40 m Cyclohexyl protons

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent
and the specific isomer of the cyclohexyl ring.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Chemical Shift Data for Diglycidyl 1,2-cyclohexanedicarboxylate
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Chemical Shift (6, ppm) Assignment

~174 C=0 (Ester carbonyl)

~66 -O-CH2- (Glycidyl)

~50 -CH(O)- (Glycidyl, epoxide)
~44 -CH: (Glycidyl, epoxide)
~42 -CH-COO- (Cyclohexyl)
~28 Cyclohexyl carbons

~24 Cyclohexyl carbons

Note: These are approximate chemical shifts. Actual values may vary based on experimental
conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Diglycidyl 1,2-cyclohexanedicarboxylate

Wavenumber (cm—?) Intensity Assignment

~2940 Strong C-H stretch (aliphatic)
~1730 Strong C=0 stretch (ester)
~1250, ~1170 Strong C-O stretch (ester)

~915, ~845 Medium C-O stretch (epoxide ring)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of Diglycidyl 1,2-cyclohexanedicarboxylate is prepared in a deuterated solvent,
typically chloroform-d (CDCIs), and transferred to an NMR tube.

e 1H NMR Spectroscopy: The *H NMR spectrum is recorded on a spectrometer operating at a
frequency of 300 MHz or higher. A sufficient number of scans are acquired to ensure a good
signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (0.00 ppm).

e 13C NMR Spectroscopy: The 13C NMR spectrum is recorded on the same spectrometer,
typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to
simplify the spectrum to single lines for each unique carbon atom. A larger number of scans
are generally required for 33C NMR due to the lower natural abundance of the 13C isotope.
Chemical shifts are also referenced to TMS.

Infrared (IR) Spectroscopy

The IR spectrum of Diglycidyl 1,2-cyclohexanedicarboxylate, which is a viscous liquid, is
typically obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc
selenide). The spectrum is recorded over the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the clean ATR crystal is recorded prior to the sample measurement
and automatically subtracted from the sample spectrum. The resulting spectrum is a plot of
absorbance or transmittance versus wavenumber (cm~1). This technique is often referred to as
"NEAT" when a pure liquid is analyzed.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Diglycidyl 1,2-cyclohexanedicarboxylate.
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Sample Preparation
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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